sulfonylbis-2-chloro-4,1-phenylene diacetate
Overview
Description
Sulfonylbis-2-chloro-4,1-phenylene diacetate is a chemical compound with the molecular formula C16H14Cl2O4S It is known for its unique structure, which includes a sulfonyl group and two chloro-substituted phenylene rings connected by diacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonylbis-2-chloro-4,1-phenylene diacetate typically involves the reaction of 2-chloro-4,1-phenylene diacetate with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the sulfonyl linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Sulfonylbis-2-chloro-4,1-phenylene diacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Hydrolysis: The diacetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phenolic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.
Major Products Formed
Substitution Reactions: Products include sulfonyl-substituted phenylene derivatives.
Oxidation and Reduction: Products include sulfoxides and sulfones.
Hydrolysis: Products include phenolic compounds and acetic acid.
Scientific Research Applications
Sulfonylbis-2-chloro-4,1-phenylene diacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of sulfonylbis-2-chloro-4,1-phenylene diacetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro groups can undergo substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonylbis-4,1-phenylene diacetate: Lacks the chloro substituents, leading to different reactivity and applications.
Sulfonylbis-2,4-dichloro-4,1-phenylene diacetate: Contains additional chloro substituents, which can further influence its chemical behavior and biological activity.
Sulfonylbis-2-chloro-4,1-phenylene dimethyl ester: Contains methyl ester groups instead of diacetate, affecting its solubility and reactivity.
Uniqueness
Sulfonylbis-2-chloro-4,1-phenylene diacetate is unique due to its specific combination of sulfonyl, chloro, and diacetate groups. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(4-acetyloxy-3-chlorophenyl)sulfonyl-2-chlorophenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O6S/c1-9(19)23-15-5-3-11(7-13(15)17)25(21,22)12-4-6-16(14(18)8-12)24-10(2)20/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZGODXSQIKQNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC(=O)C)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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